molecular formula C15H10F2O4 B6408713 3-Fluoro-4-(3-fluoro-5-methoxycarbonylphenyl)benzoic acid, 95% CAS No. 1261908-38-6

3-Fluoro-4-(3-fluoro-5-methoxycarbonylphenyl)benzoic acid, 95%

Cat. No. B6408713
CAS RN: 1261908-38-6
M. Wt: 292.23 g/mol
InChI Key: OMBVJDJGYZTWOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Fluoro-4-(3-fluoro-5-methoxycarbonylphenyl)benzoic acid, 95% (3F5MB) is a synthetically produced compound that has a wide range of applications in scientific research. It is a versatile compound that is used in various fields such as organic chemistry, biochemistry, and pharmacology. 3F5MB is a fluorinated benzoic acid derivative that has a unique structure, making it useful for a variety of applications.

Scientific Research Applications

3-Fluoro-4-(3-fluoro-5-methoxycarbonylphenyl)benzoic acid, 95% has a wide range of applications in scientific research. It has been used in the synthesis of various compounds such as 4-fluoro-3-phenylbenzoic acid, 4-fluoro-3-methoxybenzoic acid, and 4-fluoro-3-hydroxybenzoic acid. It has also been used in the synthesis of various drugs and pharmaceuticals. In addition, 3-Fluoro-4-(3-fluoro-5-methoxycarbonylphenyl)benzoic acid, 95% has been used in the synthesis of polymers and other materials for use in electronics and other industrial applications.

Mechanism of Action

3-Fluoro-4-(3-fluoro-5-methoxycarbonylphenyl)benzoic acid, 95% is an important compound for use in scientific research due to its unique structure and properties. It is a fluorinated benzoic acid derivative, which means that it can act as an electron acceptor in organic reactions. This allows it to be used in a variety of reactions, such as the synthesis of various compounds. In addition, 3-Fluoro-4-(3-fluoro-5-methoxycarbonylphenyl)benzoic acid, 95% can act as an inhibitor of certain enzymes, which can be useful for studying the mechanism of action of certain drugs.
Biochemical and Physiological Effects
3-Fluoro-4-(3-fluoro-5-methoxycarbonylphenyl)benzoic acid, 95% has been studied for its potential biochemical and physiological effects. Studies have shown that it can inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in inflammation. In addition, 3-Fluoro-4-(3-fluoro-5-methoxycarbonylphenyl)benzoic acid, 95% has been shown to have antioxidant properties, which can be beneficial for reducing the risk of certain diseases. Finally, 3-Fluoro-4-(3-fluoro-5-methoxycarbonylphenyl)benzoic acid, 95% has been studied for its potential anti-cancer effects, although more research is needed to confirm these effects.

Advantages and Limitations for Lab Experiments

3-Fluoro-4-(3-fluoro-5-methoxycarbonylphenyl)benzoic acid, 95% is a useful compound for use in lab experiments due to its unique structure and properties. It is a versatile compound that can be used in a variety of reactions and for the synthesis of various compounds. In addition, it can be used as an inhibitor of certain enzymes, which can be useful for studying the mechanism of action of certain drugs. However, 3-Fluoro-4-(3-fluoro-5-methoxycarbonylphenyl)benzoic acid, 95% can be difficult to work with due to its low solubility in water and its sensitivity to light and air.

Future Directions

The potential applications of 3-Fluoro-4-(3-fluoro-5-methoxycarbonylphenyl)benzoic acid, 95% in scientific research are vast. Future research should focus on exploring the potential biochemical and physiological effects of 3-Fluoro-4-(3-fluoro-5-methoxycarbonylphenyl)benzoic acid, 95%, as well as its potential uses in drug development. In addition, further research should be conducted to explore the potential of 3-Fluoro-4-(3-fluoro-5-methoxycarbonylphenyl)benzoic acid, 95% as an inhibitor of certain enzymes, as well as its potential uses in the synthesis of polymers and other materials for use in electronics and other industrial applications. Finally, research should be conducted to explore the potential of 3-Fluoro-4-(3-fluoro-5-methoxycarbonylphenyl)benzoic acid, 95% as an antioxidant, as well as its potential anti-cancer effects.

Synthesis Methods

3-Fluoro-4-(3-fluoro-5-methoxycarbonylphenyl)benzoic acid, 95% is synthesized using a multi-step process that involves the reaction of 3-fluoro-4-hydroxybenzoic acid and 3-fluoro-5-methoxycarbonylphenyl bromide in the presence of a base. The reaction is conducted in a polar solvent such as dimethylformamide, and the product is isolated as a white solid. The purity of the product can be verified using nuclear magnetic resonance (NMR) spectroscopy.

properties

IUPAC Name

3-fluoro-4-(3-fluoro-5-methoxycarbonylphenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10F2O4/c1-21-15(20)10-4-9(5-11(16)6-10)12-3-2-8(14(18)19)7-13(12)17/h2-7H,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMBVJDJGYZTWOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)C2=C(C=C(C=C2)C(=O)O)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10F2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30691526
Record name 2,3'-Difluoro-5'-(methoxycarbonyl)[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30691526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Fluoro-4-(3-fluoro-5-methoxycarbonylphenyl)benzoic acid

CAS RN

1261908-38-6
Record name 2,3'-Difluoro-5'-(methoxycarbonyl)[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30691526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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